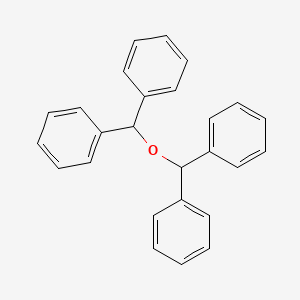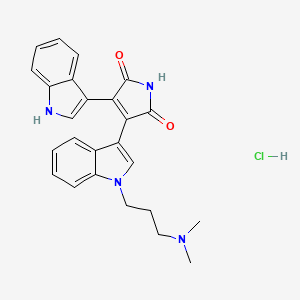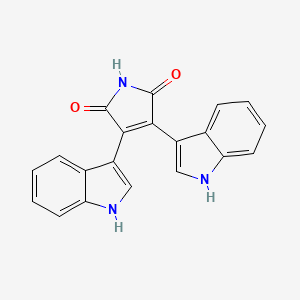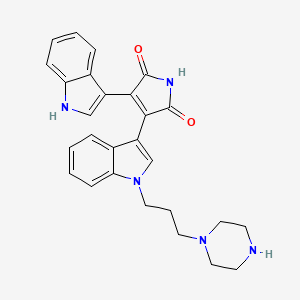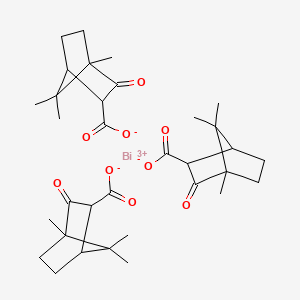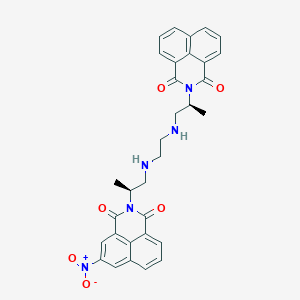![molecular formula C21H23ClN4O B1667512 5-Chloro-7-[(4-éthyl-1-pipérazinyl)-(3-pyridinyl)méthyl]-8-quinoléinol](/img/structure/B1667512.png)
5-Chloro-7-[(4-éthyl-1-pipérazinyl)-(3-pyridinyl)méthyl]-8-quinoléinol
Vue d'ensemble
Description
BRD 4354 est un composé chimique connu pour son rôle d'inhibiteur de la désacétylase d'histone 5 et de la désacétylase d'histone 9. Les désacétylases d'histones sont des enzymes qui éliminent les groupes acétyle des protéines d'histones, ce qui conduit à la condensation de la chromatine et à la suppression de l'expression des gènes. BRD 4354 a montré une puissance modérée dans l'inhibition de ces enzymes, avec des concentrations inhibitrices semi-maximales de 0,85 micromolaire pour la désacétylase d'histone 5 et de 1,88 micromolaire pour la désacétylase d'histone 9 .
Applications De Recherche Scientifique
BRD 4354 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of histone deacetylases, providing insights into the role of these enzymes in gene expression and chromatin remodeling.
Biology: In biological research, BRD 4354 is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Medicine: The compound has potential therapeutic applications in the treatment of diseases where histone deacetylase activity is dysregulated, such as cancer and neurodegenerative disorders.
Méthodes De Préparation
La synthèse de BRD 4354 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinoléine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau quinoléique : Ceci est réalisé par une série de réactions de cyclisation impliquant des matières premières appropriées telles que des dérivés d'aniline et des aldéhydes.
Réactions de substitution : Le noyau quinoléique est ensuite soumis à des réactions de substitution pour introduire les groupes fonctionnels souhaités, y compris les groupes chloro et pipérazinyl.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.
Les méthodes de production industrielle de BRD 4354 impliqueraient l'adaptation à grande échelle de ces étapes de synthèse tout en garantissant la constance et la pureté du produit final .
Analyse Des Réactions Chimiques
BRD 4354 subit diverses réactions chimiques, notamment :
Oxydation : BRD 4354 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de produits réduits.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
BRD 4354 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des désacétylases d'histones, fournissant des informations sur le rôle de ces enzymes dans l'expression des gènes et le remodelage de la chromatine.
Biologie : En recherche biologique, BRD 4354 est utilisé pour étudier les effets de l'inhibition de la désacétylase d'histone sur les processus cellulaires tels que la régulation du cycle cellulaire, l'apoptose et la différenciation.
Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement des maladies où l'activité de la désacétylase d'histone est dysrégulée, telles que le cancer et les maladies neurodégénératives.
Mécanisme d'action
BRD 4354 exerce ses effets en inhibant l'activité de la désacétylase d'histone 5 et de la désacétylase d'histone 9. Cette inhibition empêche l'élimination des groupes acétyle des protéines d'histones, conduisant à une structure de chromatine plus détendue et à une expression génique accrue. Les cibles moléculaires de BRD 4354 sont les enzymes désacétylases d'histones, et les voies impliquées comprennent celles liées au remodelage de la chromatine et à la régulation des gènes .
Mécanisme D'action
BRD 4354 exerts its effects by inhibiting the activity of histone deacetylase 5 and histone deacetylase 9. This inhibition prevents the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and increased gene expression. The molecular targets of BRD 4354 are the histone deacetylase enzymes, and the pathways involved include those related to chromatin remodeling and gene regulation .
Comparaison Avec Des Composés Similaires
BRD 4354 est unique en raison de sa puissance modérée et de sa sélectivité pour la désacétylase d'histone 5 et la désacétylase d'histone 9. Des composés similaires comprennent :
Trichostatine A : Un puissant inhibiteur des désacétylases d'histones à activité à large spectre.
Vorinostat : Un autre inhibiteur de la désacétylase d'histone utilisé dans le traitement du lymphome cutané à cellules T.
Panobinostat : Un inhibiteur pan-désacétylase d'histone avec des applications en thérapie anticancéreuse.
Comparé à ces composés, BRD 4354 offre un profil d'inhibition plus sélectif, ce qui en fait un outil précieux pour étudier les rôles spécifiques de la désacétylase d'histone 5 et de la désacétylase d'histone 9 .
Propriétés
IUPAC Name |
5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27/h3-8,13-14,20,27H,2,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSFXYJOJWLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




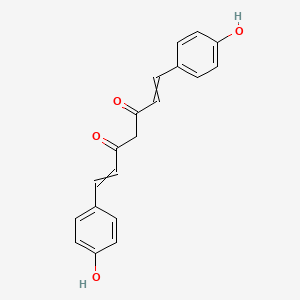

![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
